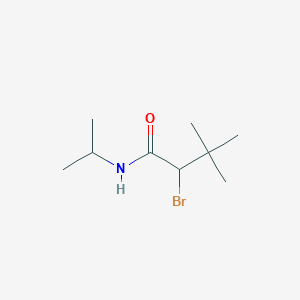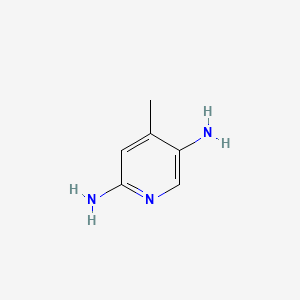
N1-Isopropyl-2-bromo-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Isopropyl-2-bromo-3,3-dimethylbutanamide is an organic compound with the molecular formula C9H18BrNO. It is characterized by the presence of a bromine atom, an isopropyl group, and a dimethylbutanamide structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-Isopropyl-2-bromo-3,3-dimethylbutanamide typically involves the bromination of 3,3-dimethylbutanamide followed by the introduction of an isopropyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst to facilitate the bromination process. The subsequent introduction of the isopropyl group can be achieved through alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of N1-isopropyl-3,3-dimethylbutanamide derivatives.
Reduction: Formation of N1-isopropyl-3,3-dimethylbutanamine or N1-isopropyl-3,3-dimethylbutanol.
Oxidation: Formation of N1-isopropyl-3,3-dimethylbutanoic acid.
Aplicaciones Científicas De Investigación
N1-Isopropyl-2-bromo-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in the manufacture of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of N1-Isopropyl-2-bromo-3,3-dimethylbutanamide involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine atom and the isopropyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may act by modifying the activity of enzymes or receptors, thereby influencing biological pathways and processes.
Comparación Con Compuestos Similares
N1-Isopropyl-2-bromo-3,3-dimethylbutanamide can be compared with other similar compounds such as:
2-Bromo-3,3-dimethylbutanamide: Lacks the isopropyl group, leading to different reactivity and applications.
N1-Isopropyl-3,3-dimethylbutanamide:
2-Bromo-N-isopropylbutanamide: Similar structure but with different substitution patterns, influencing its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
2-bromo-3,3-dimethyl-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO/c1-6(2)11-8(12)7(10)9(3,4)5/h6-7H,1-5H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBAEXFSTOUKHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C(C)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370795 |
Source


|
| Record name | 2-Bromo-3,3-dimethyl-N-(propan-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69959-83-7 |
Source


|
| Record name | 2-Bromo-3,3-dimethyl-N-(propan-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














